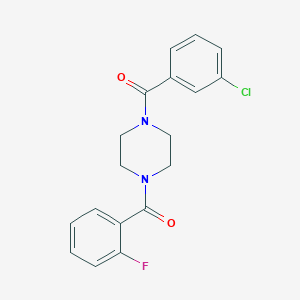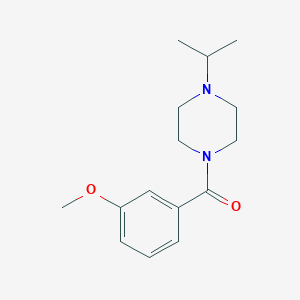![molecular formula C18H28N2O3S B249105 1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)
1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine (compound 1) is a novel piperazine derivative that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound has been synthesized and studied for its various properties, including its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of compound 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, the compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In diabetes research, compound 1 has been shown to activate AMP-activated protein kinase, which plays a key role in regulating glucose metabolism. In neurological disorders, the compound has been shown to modulate various neurotransmitter systems, including dopamine and serotonin.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in animal models. In cancer research, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In diabetes research, the compound has been shown to improve insulin sensitivity and glucose uptake. In neurological disorders, the compound has been shown to improve cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using compound 1 in lab experiments include its high yield and purity, as well as its potential as a therapeutic agent in various diseases. However, the limitations of using the compound include its limited solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
For research on compound 1 include further studies on its mechanism of action, as well as its potential as a therapeutic agent in various diseases. In cancer research, future studies could focus on the use of the compound in combination with other chemotherapeutic agents. In diabetes research, future studies could focus on the long-term effects of the compound on glucose metabolism and insulin sensitivity. In neurological disorders, future studies could focus on the use of the compound in combination with other neuroprotective agents. Overall, the potential of compound 1 as a therapeutic agent warrants further research and exploration.
Méthodes De Synthèse
The synthesis of compound 1 involves the reaction of 4-methoxyphenylsulfonyl chloride with cycloheptylamine in the presence of triethylamine. The resulting intermediate is then treated with piperazine to yield compound 1. This method has been optimized for high yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, compound 1 has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In diabetes research, the compound has been shown to improve insulin sensitivity and glucose uptake in animal models. In neurological disorders, compound 1 has been studied for its potential as a neuroprotective agent and has shown positive results in improving cognitive function.
Propriétés
Nom du produit |
1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine |
|---|---|
Formule moléculaire |
C18H28N2O3S |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
1-cycloheptyl-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H28N2O3S/c1-23-17-8-10-18(11-9-17)24(21,22)20-14-12-19(13-15-20)16-6-4-2-3-5-7-16/h8-11,16H,2-7,12-15H2,1H3 |
Clé InChI |
QDCDSGDMAVUGCX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3 |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249023.png)
![2-{4-[1-(3-Bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249024.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)

![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)
